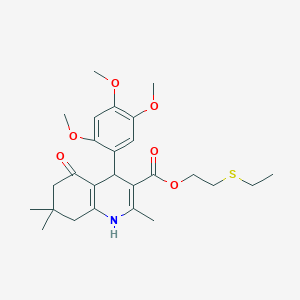![molecular formula C22H27N3OS B5198344 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide CAS No. 4551-38-6](/img/structure/B5198344.png)
3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of protein kinase C (PKC) that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of protein kinase C (3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide), a family of serine/threonine kinases that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can modulate various signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide are complex and depend on the specific disease or condition being studied. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels by modulating various signaling pathways involved in glucose metabolism. In cardiovascular disorders, it has been shown to reduce oxidative stress and inflammation in the cardiovascular system, leading to cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potent inhibitory activity against 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, which makes it a useful tool for studying various signaling pathways that are regulated by 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for the study of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is the development of more potent and selective inhibitors of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide that can be used in clinical trials for the treatment of various diseases. Another direction is the investigation of the potential use of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other drugs or therapies for enhanced therapeutic efficacy. Additionally, further studies may elucidate the potential use of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in the treatment of other diseases or conditions beyond cancer, diabetes, and cardiovascular disorders.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 4-(4-methyl-1-piperidinyl)aniline with 3,5-dimethylbenzoyl chloride in the presence of triethylamine and carbon disulfide. The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been investigated for its potential use in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-15-8-10-25(11-9-15)20-6-4-19(5-7-20)23-22(27)24-21(26)18-13-16(2)12-17(3)14-18/h4-7,12-15H,8-11H2,1-3H3,(H2,23,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVHYBNJNTVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367134 |
Source


|
| Record name | ST50883236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4551-38-6 |
Source


|
| Record name | ST50883236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5198277.png)

![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl benzoate](/img/structure/B5198288.png)

![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5198302.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198316.png)

![5-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5198324.png)
![methyl 2-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5198329.png)
![N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5198337.png)
![3-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5198351.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5198359.png)

![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)